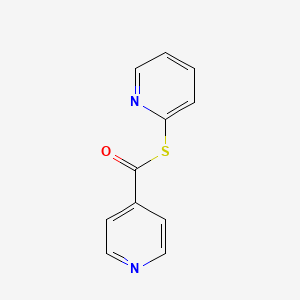

S-2-Pyridyl isonicotinothioate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H8N2OS |

|---|---|

Molecular Weight |

216.26 g/mol |

IUPAC Name |

S-pyridin-2-yl pyridine-4-carbothioate |

InChI |

InChI=1S/C11H8N2OS/c14-11(9-4-7-12-8-5-9)15-10-3-1-2-6-13-10/h1-8H |

InChI Key |

KJBIGVUHLFKBKU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)SC(=O)C2=CC=NC=C2 |

Origin of Product |

United States |

Q & A

Basic Research Questions

Q. What experimental methods are recommended for characterizing the physical-chemical properties of S-2-pyridyl isonicotinothioate?

- Methodology :

- Melting Point : Use differential scanning calorimetry (DSC) or capillary melting point apparatus.

- Stability : Perform thermogravimetric analysis (TGA) under controlled atmospheres (e.g., nitrogen, air) to assess decomposition temperatures.

- Solubility : Conduct systematic solubility tests in polar/non-polar solvents (e.g., water, DMSO, ethanol) using UV-Vis spectroscopy or gravimetric analysis.

- Spectroscopic Characterization : Employ nuclear magnetic resonance (NMR) for structural elucidation, Fourier-transform infrared spectroscopy (FTIR) for functional group identification, and mass spectrometry (MS) for molecular weight confirmation .

- Data Gaps : Existing literature lacks detailed pH, flash point, and odor threshold data; these should be experimentally determined using potentiometric titration, closed-cup flash point testers, and olfactometry, respectively.

Q. How can researchers ensure reproducibility in synthesizing this compound?

- Methodology :

- Protocol Optimization : Document reaction parameters (temperature, solvent, catalyst) rigorously. For example, use inert atmospheres (argon/nitrogen) to prevent oxidation.

- Purity Assessment : Validate synthesis outcomes via high-performance liquid chromatography (HPLC) with UV detection and compare retention times against known standards.

- Data Reporting : Follow guidelines from authoritative journals (e.g., Beilstein Journal of Organic Chemistry) by providing full experimental details in supplementary materials, including reagent grades, equipment specifications, and spectral data .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity profiles of this compound in coordination chemistry?

- Methodology :

- Systematic Review : Conduct a meta-analysis of existing studies to identify variables (e.g., solvent polarity, counterion effects) influencing reactivity.

- Controlled Replication : Reproduce conflicting experiments under standardized conditions (e.g., identical molar ratios, temperature).

- Advanced Characterization : Use X-ray crystallography to determine ligand binding modes and electron paramagnetic resonance (EPR) spectroscopy to study metal-ligand electronic interactions .

- Example : If studies disagree on its redox activity, perform cyclic voltammetry (CV) under inert conditions to isolate oxygen interference.

Q. How can researchers evaluate the potential biological applications of this compound while addressing toxicity data gaps?

- Methodology :

- In Vitro Assays : Use cell viability assays (e.g., MTT assay) on human cell lines (e.g., HEK293, HepG2) to assess acute toxicity.

- In Vivo Models : Conduct OECD Guideline 423-compliant acute oral toxicity tests in rodents, monitoring clinical signs (e.g., mortality, organ weight changes).

- Mechanistic Studies : Apply proteomics or transcriptomics to identify molecular targets (e.g., enzyme inhibition) and validate findings with knockout models or siRNA silencing .

Q. What frameworks are suitable for formulating hypothesis-driven research questions about this compound?

- Methodology :

- PICO(T) Framework : For biomedical studies:

- P opulation: Target organism/cell type.

- I ntervention: Application of the compound (e.g., as a chelator).

- C omparison: Benchmark against existing ligands (e.g., EDTA).

- O utcome: Measured effect (e.g., binding affinity, cytotoxicity).

- T ime: Duration of exposure.

- FINER Criteria : Ensure questions are F easible (resource-appropriate), I nteresting (novelty in ligand design), N ovel (unexplored applications), E thical (compliance with animal/human testing guidelines), and R elevant (e.g., environmental remediation, drug development) .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported stability data for this compound under ambient conditions?

- Methodology :

- Accelerated Stability Testing : Expose the compound to stress conditions (e.g., 40°C/75% relative humidity) per ICH Q1A guidelines and monitor degradation via HPLC.

- Kinetic Analysis : Calculate degradation rate constants using Arrhenius plots to predict shelf-life.

- Cross-Validation : Compare results with independent laboratories using harmonized protocols .

Method Development and Optimization

Q. What advanced techniques can elucidate the environmental degradation pathways of this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.